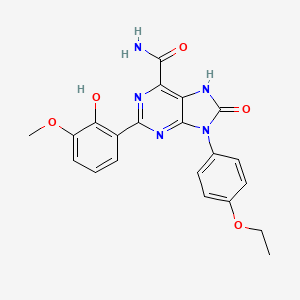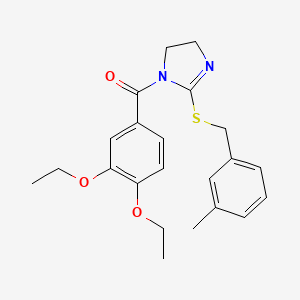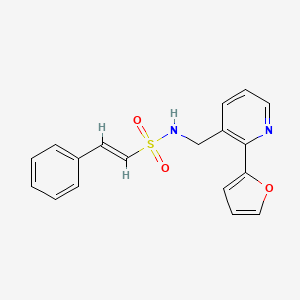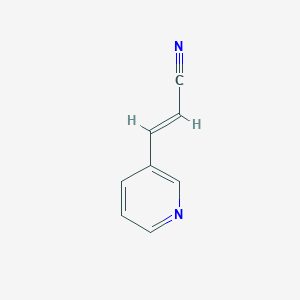![molecular formula C17H12F2N4O2 B2919747 1-benzyl-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1007923-63-8](/img/structure/B2919747.png)
1-benzyl-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-benzyl-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” is a type of triazole . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of triazoles can be analyzed using various spectroscopic techniques . For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule . Advanced NMR techniques like COSY, C-APT, HSQC, and HMBC can also be used for more detailed structural analysis .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions . The regioselective synthesis of asymmetric 1,4,5-trisubstituted 1,2,3-triazoles is not as easy as the regioselective synthesis of 1,4- or 1,5-disubstituted 1,2,3-triazoles, which brings to a major limitation due to unselectivity and difficulty in separation of two isomers .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can be determined using various techniques . For instance, NMR spectroscopy can provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación
1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione1\text{-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione}1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
, is a triazole derivative. Triazoles are a class of heterocyclic compounds that have shown a wide range of biological activities due to their ability to interact with various enzymes and receptors. Below is a comprehensive analysis of the scientific research applications of this compound, focusing on six unique applications:Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. They are known to be effective against a range of Gram-positive and Gram-negative bacteria, often proving to be crucial in the fight against multidrug-resistant pathogens . The compound could potentially be explored for its efficacy as an antibacterial agent, possibly leading to the development of new antibiotics.
Antifungal Applications
The triazole core is a common feature in many antifungal drugs, such as fluconazole and voriconazole. These compounds work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes . Research into the antifungal potential of
could lead to the development of new treatments for fungal infections.Anticancer Properties
Triazoles have shown promise in cancer therapy, with some derivatives exhibiting cytotoxic activity against various cancer cell lines . Investigating the anticancer properties of this compound could contribute to the discovery of novel chemotherapeutic agents.
Antioxidant Effects
Compounds with antioxidant properties can protect cells against oxidative damage by neutralizing free radicals. Triazoles have been recognized for their antioxidant capabilities, which could be harnessed in the development of protective therapies against oxidative stress-related diseases .
Antiviral Potential
The structural flexibility of triazoles allows for the creation of derivatives with significant antiviral activities. This compound could be studied for its potential to inhibit viral replication or to interfere with virus-cell interactions, offering a pathway to new antiviral drugs .
Anti-inflammatory and Analgesic Uses
Due to their ability to modulate inflammatory pathways, some triazole derivatives have been used as anti-inflammatory and analgesic agents. Exploring the anti-inflammatory and pain-relieving properties of this compound could lead to the development of new medications for chronic inflammatory conditions .
Each of these applications represents a unique field of research where the compound
could have significant scientific and therapeutic implications. Further studies and clinical trials would be necessary to fully understand its potential and to develop safe and effective drugs based on this compound.Mecanismo De Acción
Target of Action
It’s known that 1,2,3-triazoles, a class of compounds to which our molecule belongs, are capable of binding in the biological system with a variety of enzymes and receptors . This broad interaction profile allows them to exhibit a wide range of biological activities.
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond . This structural similarity might play a role in its interaction with its targets.
Biochemical Pathways
Compounds with a 1,2,3-triazole core have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
1,2,3-triazoles have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . This suggests that the compound could have a wide range of molecular and cellular effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-benzyl-5-(3,4-difluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O2/c18-12-7-6-11(8-13(12)19)23-16(24)14-15(17(23)25)22(21-20-14)9-10-4-2-1-3-5-10/h1-8,14-15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAQZKYHYTUPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2919665.png)
![methyl 4-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2919666.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2919669.png)

![6-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-ethylnicotinamide](/img/structure/B2919671.png)
![N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2919673.png)

![Methyl 3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate;dihydrochloride](/img/structure/B2919675.png)


![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)
